molecular formula C14H14N2O3 B1306007 N-(4-methoxybenzyl)-2-nitroaniline CAS No. 6113-65-1

N-(4-methoxybenzyl)-2-nitroaniline

Cat. No.: B1306007
CAS No.: 6113-65-1
M. Wt: 258.27 g/mol
InChI Key: KLPVHDQLXCJUOA-UHFFFAOYSA-N
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Description

N-(4-Methoxybenzyl)-2-nitroaniline is an organic compound characterized by the presence of a methoxybenzyl group attached to a nitroaniline core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxybenzyl)-2-nitroaniline typically involves the nitration of aniline derivatives followed by the introduction of the methoxybenzyl group. One common method includes the nitration of 2-nitroaniline, followed by a nucleophilic substitution reaction with 4-methoxybenzyl chloride under basic conditions. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, with a base like sodium hydroxide or potassium carbonate to facilitate the substitution.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c1-19-12-8-6-11(7-9-12)10-15-13-4-2-3-5-14(13)16(17)18/h2-9,15H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLPVHDQLXCJUOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80387821
Record name N-(4-methoxybenzyl)-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80387821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6113-65-1
Record name N-(4-methoxybenzyl)-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80387821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-METHOXYBENZYL)-2-NITROANILINE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Reaction of 2-chloronitrobenzene (10 g, 63 mmole), 4-methoxybenzylamine (52.1 g, 380 mmole) and ammonium acetate (4.6 g) substantially as described in 1C above producted 15 g (100%) of title compound as orange crystals: mp 75°-78°.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
52.1 g
Type
reactant
Reaction Step One
Quantity
4.6 g
Type
reactant
Reaction Step One
[Compound]
Name
1C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
100%

Synthesis routes and methods II

Procedure details

A mixture of 1-fluoro-2-nitrobenzene (20 g) and 4-methoxybenzylamine (18.52 ml) in dry tetrahydrofuran (100 ml) was stirred at 23° for 18 h under a nitrogen atmosphere. The mixture was filtered, then the organic layer was concentrated in vacuo to an oil. Ethanol (50 ml) was added and a solid separated. After filtration, the title compound was obtained as an orange solid (16.35 g). The filtrate was concentrated in vacuo and the residue was treated with further ethanol (10 ml) to give a further amount of title compound (7.9 g). M.p. 81°-2° T.l.c. CH-EA (8:2), Rf 0.55.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
18.52 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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